Fosaprepitant Dibenzyl Ester
Description
Contextualization of Fosaprepitant (B1673561) Dibenzyl Ester as a Key Intermediate
Fosaprepitant Dibenzyl Ester, chemically known as Dibenzyl (3-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonate, is not a therapeutic agent itself but a crucial precursor molecule in pharmaceutical manufacturing. synzeal.com Its primary importance lies in its role as a key intermediate in the production of Fosaprepitant, a water-soluble prodrug. quickcompany.inepo.org
This compound is a central compound in the multi-step synthesis of Fosaprepitant Dimeglumine, the marketed form of the prodrug. patsnap.comwipo.int The synthesis generally begins with the active pharmaceutical ingredient, Aprepitant (B1667566). google.com Aprepitant undergoes a phosphorylation reaction to introduce a dibenzyl phosphate (B84403) group, thereby forming this compound. epo.orggoogle.com
This transformation is a critical step that renders the molecule suitable for subsequent chemical modifications. The dibenzyl ester is typically an oily substance that can be purified and isolated as a solid form to ensure high purity of the final product. quickcompany.in Following its formation, the this compound intermediate undergoes debenzylation, a process that removes the two benzyl (B1604629) protecting groups from the phosphate moiety. google.comgoogle.com This debenzylation step yields Fosaprepitant. google.com Finally, Fosaprepitant is salified with N-methyl-D-glucamine (meglumine) to produce the highly water-soluble Fosaprepitant Dimeglumine salt, which is suitable for intravenous administration. patsnap.comgoogle.com
Step 1: Phosphorylation: Aprepitant is reacted with a phosphorylating agent, such as tetrabenzyl pyrophosphate, in the presence of a base to yield this compound. patsnap.comgoogle.comgoogle.com
Step 2: Debenzylation: The benzyl groups are removed from the this compound, often through catalytic hydrogenation, to form Fosaprepitant. google.comgoogle.com
Step 3: Salt Formation: Fosaprepitant is combined with meglumine (B1676163) to create the final Fosaprepitant Dimeglumine salt. patsnap.com
Fosaprepitant is a prodrug of Aprepitant, meaning it is an inactive compound that is converted into the active drug, Aprepitant, within the body. drugbank.comfda.gov Aprepitant itself has very low water solubility, making it unsuitable for intravenous formulation. epo.org The development of Fosaprepitant was a strategic solution to this biopharmaceutical challenge. epo.org
This compound is the direct synthetic precursor to this prodrug. quickcompany.in By creating the dibenzyl ester intermediate, chemists can efficiently build the phosphate ester moiety that is essential for the prodrug's function. Once administered intravenously, the highly soluble Fosaprepitant is rapidly converted by enzymes in the body into the active drug, Aprepitant. epo.orggoogle.com This conversion allows the drug to reach its site of action effectively. The transient formation of this compound is therefore indispensable for creating the water-soluble prodrug, Fosaprepitant, and ultimately delivering the therapeutic benefits of Aprepitant via an intravenous route.
Fundamental Principles of Prodrug Design for Enhanced Biopharmaceutical Performance
The creation of Fosaprepitant from Aprepitant is a classic example of prodrug strategy, a well-established approach in medicinal chemistry to improve a drug's pharmacokinetic or pharmaceutical properties. ijpsjournal.comresearchgate.net Prodrugs are bioreversible derivatives that undergo enzymatic or chemical transformation in vivo to release the active parent drug. researchgate.netijnrd.org This approach can overcome numerous barriers, such as poor solubility, low bioavailability, and rapid metabolism. ijpsjournal.com
The use of a phosphate ester in Fosaprepitant is a deliberate and common strategy for improving the aqueous solubility of poorly soluble parent drugs containing hydroxyl groups. vietnamjournal.rumagtech.com.cn
Key rationales for employing phosphate ester prodrugs include:
Enhanced Aqueous Solubility : The addition of a phosphoric acid group dramatically increases the hydrophilicity of a molecule. vietnamjournal.ru At physiological pH, the phosphate group is ionized, bearing a negative charge, which significantly improves solubility in water. mdpi.com This is the primary reason for developing Fosaprepitant, as Aprepitant is practically insoluble in water. epo.org
Bioconversion by Endogenous Enzymes : The human body is rich in alkaline phosphatase enzymes, which are capable of efficiently cleaving phosphate monoesters. vietnamjournal.rumdpi.com This enzymatic action regenerates the parent drug in vivo, releasing it to perform its therapeutic function. vietnamjournal.ru
Improved Bioavailability and Cell Penetration : While the charged nature of the phosphate group enhances water solubility, masking these charges temporarily (as in a neutral phosphate prodrug) can facilitate passage across cell membranes. vietnamjournal.runih.gov Once inside the cell, enzymatic cleavage traps the now-charged active drug, potentially leading to higher intracellular concentrations. nih.govresearchgate.net
Table 1: Comparison of Physicochemical Properties
| Compound | Key Feature | Primary Role | Water Solubility |
| Aprepitant | Active Drug | NK-1 Receptor Antagonist | Insoluble epo.org |
| This compound | Synthetic Intermediate | Precursor to the Prodrug | Not applicable (transient) |
| Fosaprepitant Dimeglumine | Prodrug | Water-soluble form for IV administration | Readily Soluble epo.org |
The concept of a prodrug, while seemingly modern, has roots extending back to the late 19th century. researchgate.net However, the term "prodrug" was first coined by Adrien Albert in 1958 to describe compounds that undergo biotransformation before exhibiting their pharmacological effects. researchgate.netijnrd.orgslideshare.net The initial applications were often serendipitous, but the strategy has since evolved into a rational and integral part of drug design and discovery. researchgate.netacs.org
Today, prodrugs represent a significant portion of all approved medications, with estimates suggesting that approximately 10-15% of all small-molecule drugs marketed worldwide are prodrugs. slideshare.netacs.org This highlights the immense success and versatility of the prodrug approach in addressing a wide array of drug development challenges, from improving patient acceptability by masking unpleasant tastes to enhancing site-specific delivery and overcoming solubility and permeability issues, as exemplified by Fosaprepitant. ijpsjournal.comslideshare.net
Structure
2D Structure
Properties
IUPAC Name |
2-bis(phenylmethoxy)phosphoryl-5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-4H-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H34F7N4O6P/c1-24(28-18-29(36(39,40)41)20-30(19-28)37(42,43)44)54-34-33(27-12-14-31(38)15-13-27)47(16-17-51-34)21-32-45-35(49)48(46-32)55(50,52-22-25-8-4-2-5-9-25)53-23-26-10-6-3-7-11-26/h2-15,18-20,24,33-34H,16-17,21-23H2,1H3,(H,45,46,49)/t24-,33+,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAHURIEOZYYPF-NICCLAEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H34F7N4O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
794.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Process Development of Fosaprepitant Dibenzyl Ester
Precursor Synthesis and Reactant Derivatization
The synthesis of Fosaprepitant (B1673561) Dibenzyl Ester relies on the carefully orchestrated preparation of its key precursors: the core moiety, Aprepitant (B1667566), and the phosphorylating agent, Tetrabenzyl Pyrophosphate.
Synthesis of Aprepitant (Core Moiety)
Aprepitant constitutes the structural backbone of the final product. Its synthesis is a multi-step process that establishes the molecule's three critical chiral centers. rhhz.netresearchgate.net A common industrial approach begins with the stereoselective reduction of 3,5-bis(trifluoromethyl)acetophenone to yield the chiral alcohol, (R)-[3,5-bis(trifluoromethyl)phenyl]ethanol. researchgate.netresearchgate.net
This chiral alcohol is then coupled with a morpholine (B109124) precursor. wikipedia.org A streamlined synthetic route involves the reaction of the enantiopure alcohol with a trichloroacetimidate (B1259523) derivative in a Lewis acid-catalyzed trans-acetalization, followed by an inversion of the adjacent chiral center on the morpholine ring to form the key cis-substituted morpholine intermediate. researchgate.net Subsequent alkylation and cyclization steps lead to the formation of the triazolone ring, completing the synthesis of Aprepitant (5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one). drugfuture.com The high purity of Aprepitant is crucial for the success of the subsequent phosphorylation step.
Preparation of Tetrabenzyl Pyrophosphate
Tetrabenzyl Pyrophosphate (TBPP) is the key reagent that introduces the dibenzyl phosphate (B84403) group onto the Aprepitant molecule. orgsyn.org It is typically synthesized through the dehydration and condensation of two molecules of Dibenzyl Phosphate (DBP). google.comrsc.org
A widely used method involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an appropriate solvent like tetrahydrofuran (B95107) (THF) or isopropyl acetate (B1210297). orgsyn.orggoogle.comchemicalbook.com In this process, a solution of DCC is added to a cooled solution or slurry of DBP. orgsyn.orgchemicalbook.com The DCC facilitates the removal of a water molecule, leading to the formation of Tetrabenzyl Pyrophosphate and the insoluble byproduct, dicyclohexylurea (DCU). The DCU is then removed by filtration, and the resulting TBPP solution can be used directly or purified further by crystallization. orgsyn.orggoogle.com The purity of the starting DBP is critical, as it directly impacts the yield and stability of the TBPP. google.com
Formation of Dibenzyl Phosphate Intermediate
Dibenzyl Phosphate (DBP) is the direct precursor to Tetrabenzyl Pyrophosphate. google.com It can be prepared through various methods, including the reaction of benzyl (B1604629) alcohol with phosphorus trichloride (B1173362) and subsequent hydrolysis. A more recent method involves the hydroxylation of dibenzyl phosphite (B83602) with permanganate (B83412) in an alkaline solution. google.com The quality of DBP is paramount, with a purity of 98-99% being desirable for the efficient synthesis of high-purity Tetrabenzyl Pyrophosphate. google.com
Optimized Synthetic Routes for Fosaprepitant Dibenzyl Ester Formation
The core of the synthesis is the phosphorylation of Aprepitant to form this compound. This reaction involves the coupling of the Aprepitant core with Tetrabenzyl Pyrophosphate in the presence of a suitable base and solvent system.
Reaction Conditions and Mechanistic Considerations
The formation of this compound is achieved by reacting Aprepitant with Tetrabenzyl Pyrophosphate. drugfuture.com The mechanism involves the deprotonation of the triazolone ring on Aprepitant by a strong base, creating a nucleophilic anion. This anion then attacks one of the phosphorus atoms of the Tetrabenzyl Pyrophosphate, leading to the displacement of a dibenzyl phosphate leaving group and the formation of the desired N-phosphorylated product. acs.org
This reaction is highly sensitive to conditions. It is typically carried out at low temperatures, ranging from -20°C to 10°C, to control reactivity and minimize side reactions. rhhz.netgoogle.com The reaction is performed under an inert atmosphere, for instance, using nitrogen or argon, to prevent moisture from interfering with the reactive intermediates. orgsyn.orggoogle.com Reaction times can vary from 15 minutes to several hours, with progress monitored by High-Performance Liquid Chromatography (HPLC). google.comgoogle.com Upon completion, the reaction is typically quenched with an aqueous solution, such as saturated sodium bicarbonate, and the product is isolated through solvent extraction. quickcompany.in It is noted that the resulting this compound intermediate can be unstable and is often used immediately in the next synthetic step without prolonged storage. rhhz.net
Exploration of Solvents and Bases in Esterification
The choice of base and solvent is critical for optimizing the yield and purity of this compound. A variety of conditions have been explored to find the most efficient and industrially scalable process.
Historically, strong, hindered bases like sodium bis(trimethylsilyl)amide (NaHMDS) and n-Butyl Lithium have been used, often in anhydrous tetrahydrofuran (THF) at low temperatures. drugfuture.comgoogle.comgoogle.com NaHMDS in THF is a frequently cited combination, providing good yields. rhhz.netdrugfuture.comgoogle.com Other strong bases, such as sodium hydride, have also been employed effectively in THF. google.com
More recent process development has focused on using milder, more cost-effective, and safer bases. google.com Studies have shown successful phosphorylation using alkali metal hydroxides like lithium hydroxide (B78521) (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH). google.com These reactions are often carried out in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP) at ambient temperatures (25-35°C). google.comgoogle.com The use of these conditions can circumvent the need for cryogenic temperatures and strictly anhydrous environments. google.com
The table below summarizes various solvent and base combinations used in the synthesis of this compound.
| Base | Solvent(s) | Temperature Range | Notes |
| Sodium bis(trimethylsilyl)amide (NaHMDS) | Tetrahydrofuran (THF) | -20°C to 0°C | Common method; requires low temperature and inert atmosphere. rhhz.netdrugfuture.comgoogle.com |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 5°C to 20°C | Effective alternative to NaHMDS. google.com |
| Lithium Hydroxide (LiOH) | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Ambient (25-35°C) | Milder conditions, avoids cryogenic temperatures. google.com |
| Sodium Hydroxide (NaOH) | Dimethyl Sulfoxide (DMSO) | Ambient (25-35°C) | Process simplification with an inorganic base. google.com |
| Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Ambient (25-35°C) | Another effective inorganic base for the phosphorylation. google.com |
| DBU, DBN | DMSO, DMF, NMP, Sulfolane | Not Specified | Alternative organic bases explored. epo.org |
This exploration of different reaction systems highlights the ongoing efforts to develop more efficient, economical, and environmentally benign processes for the synthesis of this key pharmaceutical intermediate.
Strategies for Improving Reaction Yield and Chemical Purity
The synthesis of this compound from aprepitant and tetrabenzyl pyrophosphate can be optimized to enhance both yield and purity, which is crucial for its use on an industrial scale. google.com Key to this optimization is the careful selection of the base and reaction solvents, as well as the solvents used during the work-up process. google.com
One significant challenge in the synthesis is the formation of impurities, such as monobenzyl {3-[2(R)-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]-5-oxo-4,5-dihydro- google.comgoogle.comgoogle.com-triazol-1-yl}phosphonic acid. google.com However, processes have been developed to produce this compound with less than 1.5 area % of this monobenzyl impurity as measured by HPLC. google.comgoogle.com Furthermore, it is possible to obtain the solid form of this compound with an aprepitant content of less than 0.15% w/w. google.com
The choice of solvents for dissolution and precipitation plays a pivotal role. Ethyl acetate, n-propyl acetate, isopropyl acetate, n-butyl acetate, isobutyl acetate, and tertiary butyl acetate are suitable solvents for dissolution. google.com For precipitation, anti-solvents such as n-pentane, n-hexane, n-heptane, and cyclohexane (B81311) can be employed, with cyclohexane being a preferred option. google.com A specific method involves dissolving the crude product in ethyl acetate and then precipitating the solid by adding cyclohexane. google.com The ratio of the dibenzyl ester to the solvent is typically between 1:2 to 1:10, with a preferred ratio of 1:3. google.com Dissolution can be carried out at temperatures ranging from 25°C to 100°C, or at the reflux temperature of the solvent, with 30°C being a preferred temperature. google.com
Solid-State Chemistry and Polymorphism of this compound
The solid-state form of a pharmaceutical intermediate can significantly impact its stability, processability, and the quality of the final drug product. google.comgoogle.com this compound has been successfully isolated as a stable, crystalline solid. google.comgoogle.com
Characterization of Crystalline and Amorphous Forms
This compound can exist in both crystalline and amorphous forms. google.com The crystalline form is noted for its stability, which is an advantageous property for an intermediate used in pharmaceutical manufacturing. google.comgoogle.com The amorphous form of fosaprepitant dimeglumine, a subsequent product, is also stable at temperatures between 2°C and 8°C and at a relative humidity below 60%. google.com The differentiation between these solid-state forms is critical and can be achieved through various analytical techniques. researchgate.net
X-ray Powder Diffraction (XRPD) Analysis for Crystalline Phase Identification
X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to identify the crystalline phase of a material by providing a unique fingerprint of its crystal structure. malvernpanalytical.comamericanpharmaceuticalreview.com For the crystalline form of this compound, the XRPD pattern exhibits characteristic peaks at specific 2θ angles.
A specific crystalline form of this compound is characterized by the following XRPD peaks:
| 2θ Angle (± 0.2°) |
| 3.8 |
| 7.5 |
| 15.0 |
| 16.9 |
| 17.3 |
| 17.6 |
| 19.3 |
| 20.6 |
| 21.2 |
| 23.9 |
| 24.8 |
| Data sourced from a patent detailing the crystalline form. google.comgoogle.com |
These XRPD measurements are typically performed using a diffractometer with Cu Kα radiation. google.com The instrument settings, such as voltage, current, and scan parameters, are crucial for obtaining accurate and reproducible results. google.comgoogle.com
Differential Scanning Calorimetry (DSC) for Thermal Characterization
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. researchgate.net It is used to determine the thermal properties of a material, such as melting point and glass transition temperature.
The crystalline form of this compound has been characterized by DSC, showing a sharp endotherm.
| Thermal Event | Temperature (°C) |
| Onset | ~156.09 |
| Peak | 194.74 |
| Endset | ~209.59 |
| This data corresponds to the crystalline form prepared as described in the source patent. google.comgoogle.com |
The DSC analysis is typically conducted by heating a small sample (1-5 mg) in an aluminum pan at a controlled rate, often 10°C/min, under a nitrogen atmosphere to prevent oxidation. google.comgoogle.com
Influence of Solid-State Form on Intermediate Stability and Processability
The solid-state form of this compound has a direct impact on its stability and how it behaves during manufacturing processes. google.comgoogle.com A stable, crystalline form is highly desirable as it ensures consistency and predictability. google.com The stability of the crystalline dibenzyl ester intermediate is a key factor in its utility for the purification of fosaprepitant dimeglumine. google.comgoogle.com The solid nature of the intermediate simplifies handling and storage, which can be a challenge with viscous liquid or unstable forms. google.com The discovery of a solid form of fosaprepitant provides an opportunity to improve the performance characteristics of the final API, such as flowability and solubility, by starting with a well-defined and stable intermediate. google.com
Chemical Transformations: Conversion of Fosaprepitant Dibenzyl Ester to Phosphorylated Aprepitant
Debenzylation Reactions for Phosphate (B84403) Cleavage
The debenzylation of Fosaprepitant (B1673561) Dibenzyl Ester is a reduction reaction that selectively cleaves the carbon-oxygen bond of the benzyl (B1604629) ester. This process is carried out in the presence of a metal catalyst and a hydrogen source.
The mechanism of catalytic hydrogenolysis involves the adsorption of the benzyl ester and hydrogen onto the surface of the metal catalyst. acsgcipr.org The catalyst facilitates the cleavage of the O-CH2Ph bond and the subsequent reaction with hydrogen to form toluene (B28343) and the free phosphoric acid. The general steps are as follows:
Adsorption: The Fosaprepitant Dibenzyl Ester and molecular hydrogen are adsorbed onto the active sites of the catalyst surface.
Hydrogen Activation: The H-H bond of the molecular hydrogen is cleaved, forming reactive metal-hydride species on the catalyst surface.
C-O Bond Cleavage: The benzyl C-O bond of the ester is weakened and cleaved through its interaction with the catalyst surface.
Hydrogenation: The resulting fragments react with the activated hydrogen on the catalyst surface to form the debenzylated product (Fosaprepitant) and toluene.
Desorption: The final products, Fosaprepitant and toluene, desorb from the catalyst surface, making the active sites available for further reaction.
The choice of catalyst is critical for the efficiency and selectivity of the debenzylation reaction. Several catalysts are commonly employed for this purpose:
Palladium on Carbon (Pd/C): This is one of the most widely used catalysts for hydrogenolysis due to its high activity and selectivity. researchgate.net It is relatively stable and can be handled safely.
Pearlman's Catalyst (Palladium Hydroxide (B78521) on Carbon, Pd(OH)₂/C): This catalyst is often more active and less prone to causing side reactions, such as over-reduction, compared to Pd/C. taylorfrancis.comsemanticscholar.org It can be particularly effective for more challenging debenzylations.
Raney Nickel (Raney Ni): A sponge-like nickel catalyst, Raney Ni is a more economical alternative to palladium-based catalysts. researchgate.net However, it can sometimes lead to lower selectivity and may require more careful handling due to its pyrophoric nature when dry. researchgate.net
The selection of the most appropriate catalyst depends on factors such as the specific substrate, desired reaction rate, and cost considerations. For the debenzylation of this compound, all three catalysts have been shown to be effective.
Table 1: Comparison of Catalysts for the Debenzylation of this compound
| Catalyst | Substrate | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pd/C | This compound | Ethanol | 75% | justia.com |
| Raney Ni | This compound | Methanol | Not Specified | justia.com |
The efficiency of the benzyl group removal by catalytic hydrogenolysis is highly dependent on the reaction conditions. Key parameters that are often optimized include:
Hydrogen Pressure: Higher hydrogen pressure generally increases the reaction rate. For the debenzylation of this compound, pressures in the range of 5.0 to 7.0 kg/cm ² have been reported to be effective. google.com
Temperature: The reaction is typically carried out at room temperature (25-30°C). google.com Elevated temperatures can increase the reaction rate but may also lead to undesired side reactions.
Solvent: The choice of solvent is crucial for dissolving the starting material and facilitating the reaction. Alcohols such as methanol, ethanol, and isopropanol (B130326) are commonly used. justia.com
Catalyst Loading: The amount of catalyst used can influence the reaction time. Higher catalyst loading can lead to faster reactions, but this needs to be balanced with cost and potential for side reactions.
Agitation: Efficient stirring is necessary to ensure good contact between the substrate, hydrogen, and the heterogeneous catalyst.
The progress of the reaction is typically monitored by High-Performance Liquid Chromatography (HPLC) to determine the point of completion. google.com
Table 2: Optimized Reaction Conditions for Debenzylation
| Parameter | Condition | Reference |
|---|---|---|
| Hydrogen Pressure | 5.0 - 7.0 kg/cm ² | google.com |
| Temperature | 25-30°C | google.com |
| Solvent | Methanol | google.com |
Formation of Fosaprepitant and Subsequent Salt Derivatization
Following the successful removal of the benzyl groups, the resulting phosphorylated aprepitant (B1667566), known as Fosaprepitant, is converted into a stable and water-soluble salt form for pharmaceutical applications.
Upon completion of the catalytic hydrogenolysis, the heterogeneous catalyst is removed by filtration. The filtrate contains the desired product, Fosaprepitant, along with the reaction solvent and the by-product, toluene. The crude Fosaprepitant can be isolated by concentrating the filtrate under reduced pressure. However, in many synthetic procedures, the isolated Fosaprepitant is not a stable solid and is often used directly in the next step without full purification. google.com
To enhance the stability and aqueous solubility of Fosaprepitant, it is converted into a dimeglumine salt. google.com This is achieved by reacting the free phosphoric acid moiety of Fosaprepitant with N-methyl-D-glucamine. The reaction is typically carried out in a suitable solvent, such as methanol. google.com The N-methyl-D-glucamine is added to the solution of Fosaprepitant, and the mixture is stirred to allow for the salt formation to complete. The resulting Fosaprepitant dimeglumine salt is then isolated, often by precipitation from a less polar solvent like isopropyl alcohol, followed by filtration and drying. google.com This process yields the final active pharmaceutical ingredient as a stable, water-soluble solid. google.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Aprepitant |
| Fosaprepitant |
| This compound |
| Fosaprepitant Dimeglumine |
| N-Methyl-D-Glucamine |
| Palladium on Carbon |
| Pearlman's Catalyst |
| Raney Nickel |
Analytical Method Development and Impurity Profiling of Fosaprepitant Dibenzyl Ester
Chromatographic Techniques for Quantitative Analysis and Purity Control
High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the quantitative analysis and purity assessment of Fosaprepitant (B1673561) and its related substances, including the dibenzyl ester.
The development of a stability-indicating HPLC method is crucial for separating Fosaprepitant Dibenzyl Ester from the API, other process impurities, and potential degradants. nih.gov Several reversed-phase HPLC (RP-HPLC) methods have been established for this purpose, typically employing columns such as C18 or Phenyl. nih.govasianpubs.orghumanjournals.com Method development often utilizes a Quality by Design (QbD) approach to identify the optimal chromatographic conditions that ensure robust and reliable separation. asianpubs.orgasianpubs.org
A common strategy involves a gradient elution system with a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) dihydrogen phosphate) and an organic modifier, most frequently acetonitrile. asianpubs.orghumanjournals.com The pH of the aqueous phase is often adjusted with an acid, such as orthophosphoric acid, to ensure sharp peak shapes. nih.govasianpubs.org Detection is typically performed using a UV detector at a wavelength around 210 nm. asianpubs.orghumanjournals.comasianpubs.org One study successfully achieved separation using a Symmetry Shield RP-18 column with a gradient program, where this compound eluted at a relative retention time of 1.53 compared to the main Fosaprepitant peak. asianpubs.org
Validation of these HPLC methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines. nih.govhumanjournals.com This validation process confirms that the analytical procedure is fit for its intended purpose by assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. nih.govasianpubs.org For instance, validated methods have demonstrated high sensitivity, with LOD values for impurities reported to be less than 0.011% w/w and 0.01% w/w in different studies. asianpubs.orghumanjournals.com The correlation coefficient for linearity is consistently found to be about 0.999 for all related impurities. asianpubs.orgresearchgate.net
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Symmetry Shield RP-18 (250 mm × 4.6 mm; 5 µm) asianpubs.orgasianpubs.org | NanoChrom C18 (250 mm × 4.6 mm, 5µm) nih.gov | Unison UK-Phenyl (250mm × 4.6mm, 3μm) humanjournals.com |
| Mobile Phase A | Water/Acetonitrile (800:200, v/v) with Orthophosphoric Acid and TBAHS asianpubs.orgasianpubs.org | 0.5 M Ammonium Dihydrogen Phosphate (pH 2.2)/Acetonitrile (80:20) nih.gov | Orthophosphoric Acid in Water humanjournals.com |
| Mobile Phase B | Water/Acetonitrile (200:800, v/v) with Orthophosphoric Acid and TBAHS asianpubs.orgasianpubs.org | Methanol/Acetonitrile (70:30) nih.gov | Acetonitrile humanjournals.com |
| Detection Wavelength | 210 nm asianpubs.orgasianpubs.org | Not Specified | 210 nm humanjournals.com |
| Flow Rate | Not Specified | Not Specified | 1.0 mL/min humanjournals.com |
| Column Temperature | 20 °C asianpubs.orgasianpubs.org | 35 °C nih.gov | 25 °C humanjournals.com |
This compound is a key analyte in the impurity profile of Fosaprepitant. asianpubs.org It is considered a process-related impurity, likely arising from the synthetic route used to produce the final API. The validated stability-indicating HPLC methods are designed to effectively separate and quantify this ester from Fosaprepitant, the active drug Aprepitant (B1667566), and other impurities like the monobenzyl analogue. asianpubs.org The ability to accurately quantify these substances is essential for ensuring that the final drug product meets the stringent purity and safety standards set by regulatory authorities. synzeal.com The reporting, identification, and qualification thresholds for impurities are determined based on ICH guidelines, which typically require any unknown impurity above 0.1% to be characterized. asianpubs.org
Spectroscopic and Spectrometric Characterization for Structural Elucidation
To unequivocally confirm the chemical structure of this compound, a combination of spectroscopic and spectrometric techniques is employed. These methods provide detailed information about the molecule's connectivity, stereochemistry, molecular weight, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Techniques such as 1H NMR and 13C NMR provide a complete map of the proton and carbon framework of the molecule. The chemical shifts, signal integrations, and coupling constants in the 1H NMR spectrum allow for the assignment of each proton to its specific position within the complex structure. This is particularly important for confirming the presence of the two benzyl (B1604629) ester groups and the intricate stereochemistry of the morpholine (B109124) ring and the chiral center in the ethoxy side chain. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish proton-proton and proton-carbon correlations, respectively, solidifying the complete and unambiguous assignment of the molecule's constitution and relative stereochemistry.
Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can verify the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the benzyl groups from the phosphate ester, as well as characteristic cleavages of the morpholine ring and the ether linkage. libretexts.org This pattern provides a molecular fingerprint that helps to distinguish the dibenzyl ester from other related impurities.
| Property | Value |
|---|---|
| Chemical Name | Dibenzyl (3-(((2R,3S)-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholino)methyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)phosphonate |
| Molecular Formula | C37H34F7N4O6P |
| Molecular Weight | 794.65 g/mol |
| CAS Number | 265121-01-5 |
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in the this compound molecule. nih.gov The IR spectrum provides valuable information by showing absorptions at specific frequencies corresponding to the vibrational modes of different chemical bonds. vscht.cz The presence of key functional groups can be confirmed by characteristic absorption bands. For example, the strong absorption from the P=O bond in the phosphate group and the C-O stretching vibrations of the ester and ether linkages would be prominent features. libretexts.orgpressbooks.pub The spectrum would also show characteristic absorptions for the aromatic rings (C=C and C-H stretching), the trifluoromethyl groups (C-F stretching), and the triazolone ring. vscht.cz
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 vscht.cz |
| Aliphatic C-H | Stretching | 3000 - 2850 pressbooks.pub |
| C=O (Triazolone) | Stretching | ~1700 (Varies with ring structure) |
| Aromatic C=C | Stretching | 1600 - 1450 vscht.cz |
| P=O (Phosphate) | Stretching | 1300 - 1250 |
| C-F (Trifluoromethyl) | Stretching | 1350 - 1100 (Strong, multiple bands) |
| C-O (Ether & Ester) | Stretching | 1250 - 1000 pressbooks.pub |
| P-O-C (Phosphate Ester) | Stretching | 1050 - 990 |
Comprehensive Impurity Profiling of the Dibenzyl Ester Intermediate
The manufacturing process of active pharmaceutical ingredients (APIs) necessitates a thorough understanding and control of impurities. For Fosaprepitant, a prodrug of Aprepitant, the intermediate this compound is a critical checkpoint for quality control. Impurity profiling at this stage is essential to ensure the final API meets stringent purity requirements. Process-related impurities that arise during the synthesis of the dibenzyl ester intermediate can carry over into the final product if not properly identified and controlled.
Identification and Characterization of Synthesis-Related Impurities (e.g., Monobenzyl Fosaprepitant)
During the synthesis of this compound, several related substances can be formed. These impurities can originate from starting materials, by-products of the reaction, or degradation products. The identification and characterization of these impurities are fundamental for developing effective control strategies. synthinkchemicals.com Reference standards of these impurities are crucial for analytical method development, validation, and routine quality control, ensuring that the level of these substances in the final product is within acceptable limits. synzeal.comaquigenbio.comsynzeal.com
One of the primary synthesis-related impurities is Monobenzyl Fosaprepitant . usbio.net This compound is an impurity of Fosaprepitant and is structurally very similar to the dibenzyl ester intermediate, differing by one benzyl group. usbio.netchemicalbook.com Its presence can indicate an incomplete benzylation reaction during the synthesis of the dibenzyl ester or partial debenzylation under certain conditions.
Other potential process-related impurities include unreacted starting materials, such as Aprepitant , and other by-products formed during synthesis, which are sometimes designated with codes like Impurity F in process development literature. google.com The characterization of these impurities is typically achieved using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, which help to elucidate their structures and confirm their identities. synthinkchemicals.com
Below is a table detailing key identified synthesis-related impurities for this compound.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Monobenzyl Fosaprepitant | 889852-02-2 | C30H28F7N4O6P | 704.53 |
| Aprepitant | 170729-80-3 | C23H21F7N4O3 | 534.43 |
| Dibenzyl Phosphate | 1623-08-1 | C14H15O4P | 278.24 |
Note: Data sourced from multiple chemical and pharmaceutical research suppliers. usbio.netchemicalbook.comsimsonpharma.comsimsonpharma.comsimsonpharma.com
Strategies for Controlling Impurity Levels in the Manufacturing Process
Effective control of impurity levels during the manufacturing of this compound is critical for producing a high-purity final product. The strategies employed focus on optimizing the synthesis process and implementing robust purification methods.
A key strategy involves the purification of the this compound intermediate itself. google.com One patented process describes a method where the crude dibenzyl ester is obtained as a solid by dissolving the reaction mass in ethyl acetate (B1210297) and then precipitating the product through the addition of cyclohexane (B81311). google.com This purification step was shown to be effective in significantly reducing the levels of process-related impurities, including a substance referred to as "Impurity F". google.com By carefully controlling this crystallization process, it is possible to obtain the this compound intermediate with a purity of 99.8%. google.com
Furthermore, controlling the purity of the dibenzyl ester intermediate has a direct impact on the purity of the final Fosaprepitant product. For instance, ensuring that the level of "Impurity F" in the dibenzyl ester is less than 0.15% leads to a final API where this specific impurity is not detected. google.com
In-process monitoring, primarily using High-Performance Liquid Chromatography (HPLC), is another cornerstone of impurity control. google.com HPLC is used to monitor the progress of the reaction, ensuring it goes to completion and minimizing the amount of unreacted starting materials like Aprepitant. It is also used to assess the purity of the isolated intermediate and the final product, allowing for precise control over the impurity profile. google.com These analytical methods are vital for ensuring that the manufacturing process is consistent and that the resulting intermediate meets the required quality specifications before proceeding to the final steps of API synthesis. google.com
Biochemical and Preclinical Pharmacological Characterization of the Prodrug System
Enzymatic Hydrolysis and Bioconversion Mechanisms of Fosaprepitant (B1673561) Dibenzyl Ester
There is no evidence of this compound being studied in biological systems. Research focuses on the subsequent compound, Fosaprepitant, which is rapidly converted to aprepitant (B1667566) in preclinical species nih.gov.
Role of Endogenous Phosphatase Enzymes in Hydrolysis
No studies describing the role of endogenous phosphatases in the hydrolysis of Fosaprepitant Dibenzyl Ester are available. This process is relevant for the phosphate (B84403) prodrug Fosaprepitant, not its dibenzyl ester intermediate.
Comparative Hydrolysis Kinetics in Various Biological Matrices (e.g., liver microsomes, plasma, excluding human data)
There are no published data on the hydrolysis kinetics of this compound in any preclinical biological matrices.
Investigation of Factors Influencing Prodrug Conversion Rates
As this compound is a synthetic intermediate, factors influencing its conversion are chemical (e.g., catalysts, solvents, temperature) rather than biological nii.ac.jp. No studies on biological conversion rates exist.
Preclinical Metabolic Fate and Biotransformation Pathways (excluding human data)
The preclinical metabolic fate of this compound has not been investigated, as it is not administered as a drug. The metabolic fate of the active drug, Aprepitant, has been studied and is known to be metabolized primarily by CYP3A4 nih.gov.
In Vitro Metabolic Stability Studies of the Prodrug
No in vitro metabolic stability studies for this compound have been published.
Identification of Preclinical Metabolites (excluding human clinical metabolites)
There are no identified preclinical metabolites for this compound.
Receptor Binding and Ligand-Target Interactions of the Released Active Moiety (Aprepitant)
Aprepitant is a selective, high-affinity, non-peptide antagonist of the human neurokinin-1 (NK-1) receptor. drugbank.commdpi.com Its therapeutic action is derived from its interaction with this specific target in the central and peripheral nervous systems. nih.gov
The neurokinin-1 receptor is a class A G protein-coupled receptor (GPCR) that binds to the Gαq protein. nih.govwikipedia.org Its primary endogenous ligand is Substance P, an undecapeptide that plays a crucial role in mediating the vomiting reflex. nih.govpatsnap.com Aprepitant exerts its pharmacological effect by directly and competitively blocking the binding of Substance P to the NK-1 receptor. patsnap.compatsnap.com
Crystallographic and spectroscopic studies have provided detailed insights into this interaction. Aprepitant occupies a binding site within the transmembrane (TM) domain of the NK-1 receptor, specifically in a hydrophobic subpocket formed by helices III, V, and VI. d-nb.infonih.gov The binding is stabilized by multiple hydrogen bonds and hydrophobic interactions. d-nb.infonih.gov Key interactions include hydrogen bonds formed between the triazole group of aprepitant and the amino acid residue Gln165, as well as between the triazolinone group and residues Trp184 and Glu193. d-nb.info The bis-trifluoromethyl-phenyl moiety of aprepitant inserts into the hydrophobic pocket, acting as an anchor and preventing the "toggle switch" conformational change of residue Trp261 that is necessary for receptor activation. d-nb.infonih.gov
By occupying this binding pocket, aprepitant prevents Substance P from docking and inducing the conformational changes required for G-protein activation and downstream signaling. patsnap.compatsnap.com This blockade inhibits the substance P-mediated signaling cascade, including the phosphorylation of ERK1/2 and Akt, thereby preventing the transmission of the emetic signal. patsnap.comnih.gov
The pharmacological activity of aprepitant has been extensively characterized through various in vitro assays, which confirm its high affinity and remarkable selectivity for the human NK-1 receptor.
Radioligand binding assays have been used to determine the binding affinity of aprepitant for the three human tachykinin receptors (NK-1, NK-2, and NK-3). These studies demonstrate that aprepitant is a potent antagonist at the NK-1 receptor, with an IC₅₀ value (the concentration required to inhibit 50% of ligand binding) of 0.12 nM. researchgate.net In contrast, its affinity for NK-2 and NK-3 receptors is substantially lower, underscoring its high selectivity. mdpi.com Furthermore, aprepitant shows little to no affinity for serotonin (5-HT₃), dopamine, or corticosteroid receptors, which are the targets of other antiemetic therapies. drugbank.comresearchgate.netmedkoo.com
| Receptor Target | Assay Type | IC₅₀ (nM) | Selectivity vs. NK-1 |
|---|---|---|---|
| Human NK-1 | Radioligand Binding Assay | 0.1 | - |
| Human NK-2 | Radioligand Binding Assay | 4500 | 45,000-fold |
| Human NK-3 | Radioligand Binding Assay | 300 | 3,000-fold |
The functional antagonism of aprepitant has also been confirmed in vitro. Studies have shown that aprepitant produces a concentration-dependent, competitive inhibition of the calcium efflux induced by Substance P in cells expressing the NK-1 receptor. This demonstrates that its binding to the receptor translates into a functional blockade of the downstream cellular response.
| Parameter | Description | Finding |
|---|---|---|
| Target Receptor | Primary molecular target | Neurokinin-1 (NK-1) Receptor patsnap.com |
| Mechanism of Action | Mode of interaction with the target | Selective, competitive antagonist nih.govpatsnap.com |
| Binding Affinity (Kd) | Dissociation constant for NK-1 receptor | 86 pM medkoo.com |
| Functional Activity | Effect on receptor signaling | Inhibits Substance P-induced calcium efflux |
| Plasma Protein Binding | Extent of binding to plasma proteins | >95% researchgate.net |
Advanced Research Perspectives and Innovations in Fosaprepitant Dibenzyl Ester Chemistry
Rational Design of Ester Prodrug Modifications
The rational design of prodrugs like fosaprepitant (B1673561) involves a delicate balance between chemical stability for shelf-life and efficient enzymatic conversion to the active drug in vivo. nih.gov The dibenzyl ester moiety is central to this balance.
Exploration of Alternative Ester Protecting Groups and Their Influence on Conversion
The benzyl (B1604629) groups in fosaprepitant dibenzyl ester are effective protecting groups for the phosphate (B84403) moiety, rendering the molecule more lipophilic for formulation purposes. However, their rate of cleavage by enzymes such as phosphatases is a critical parameter. Research into alternative ester groups aims to modulate these properties. While simple dialkyl esters are often too stable to be effective prodrugs, aryl esters are more readily hydrolyzed. nih.gov The rate of this hydrolysis can be fine-tuned by altering the substituents on the aryl ring. nih.govnih.gov
Several classes of protecting groups are explored in phosphate prodrug design and could be considered for modifying the fosaprepitant structure:
Substituted Benzyl Esters: Introducing electron-withdrawing or electron-donating groups onto the benzyl rings can alter their susceptibility to enzymatic cleavage. For instance, a p-methoxybenzyl ester may undergo activation mediated by cytochrome P enzymes, while a p-acetoxybenzyl group can be cleaved by esterases. nih.gov
Acyloxyalkyl Esters: Groups like pivaloyloxymethyl (POM) are a well-established prodrug strategy. nih.gov These are cleaved by esterases to produce an intermediate that then spontaneously breaks down to release the active drug and formaldehyde. nih.gov
Carbonate Esters: Isopropyloxycarbonyloxymethyl (POC) derivatives offer an alternative that releases carbonate and an alcohol upon cleavage, which can be advantageous in avoiding certain toxic byproducts. nih.gov
The choice of protecting group directly impacts the rate of conversion and, consequently, the pharmacokinetic profile of the active drug. nih.gov An ideal protecting group must be stable enough to prevent premature hydrolysis but labile enough to be efficiently cleaved at the target site. nih.gov
Table 1: Potential Alternative Ester Protecting Groups for Phosphate Prodrugs
| Protecting Group Class | Example | Activation Mechanism | Potential Influence on Conversion |
| Substituted Benzyl | p-Methoxybenzyl | Cytochrome P450 Oxidation | May alter metabolic pathway and rate. nih.gov |
| Substituted Benzyl | p-Acetoxybenzyl | Esterase Hydrolysis | Potentially faster, esterase-dependent release. nih.gov |
| Acyloxyalkyl | Pivaloyloxymethyl (POM) | Esterase Hydrolysis & Spontaneous Elimination | Rapid conversion, but releases formaldehyde. nih.gov |
| Carbonate Ester | Isopropyloxycarbonyloxymethyl (POC) | Esterase Hydrolysis & Spontaneous Elimination | Avoids pivalic acid byproduct, potentially altering toxicity profile. nih.gov |
| Aryl Ester | Phenyl | Esterase/Phosphatase Hydrolysis | Generally more labile than alkyl esters; rate tunable with ring substituents. nih.gov |
Structure-Activity Relationships (SAR) Governing Prodrug Stability and Bioconversion Efficiency
The relationship between the chemical structure of a prodrug and its activity (stability and conversion) is fundamental to its design. For phosphate ester prodrugs, SAR studies focus on how modifications to the ester groups affect key parameters. The goal is to achieve a balance where the prodrug is stable in formulation and during transit but is rapidly converted to the parent drug in the plasma or target tissue. nih.govacs.org
Key SAR principles for phosphate prodrugs like this compound include:
Electronic Effects: The rate of enzymatic hydrolysis of aryl esters is strongly correlated with the electronic properties of substituents on the aryl ring. Electron-withdrawing groups can make the phosphorus atom more electrophilic and susceptible to nucleophilic attack by enzymes, potentially increasing the rate of hydrolysis. Conversely, electron-donating groups may slow this process.
Steric Hindrance: Bulky substituents near the ester linkage can sterically hinder the approach of enzymatic catalysts, thereby decreasing the rate of bioconversion. This can be used to enhance the stability of the prodrug.
An optimal prodrug design avoids being cleaved too quickly or too slowly. nih.gov Premature cleavage can lead to poor bioavailability, while excessively slow cleavage may result in insufficient concentrations of the active drug at the target site. nih.gov
Advanced Analytical Techniques for Process Control and Quality Assurance in Prodrug Synthesis
The synthesis of complex molecules like this compound requires precise control over reaction conditions to ensure high yield, purity, and safety. Process Analytical Technology (PAT) utilizes advanced analytical techniques for real-time monitoring and control of manufacturing processes. chemrxiv.org The integration of these tools is crucial for quality assurance in prodrug synthesis. researchgate.net
For a multi-step synthesis, a combination of complementary analytical tools can provide a comprehensive understanding of the reaction as it happens. chemrxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR can be used to monitor the consumption of reactants and the formation of intermediates and the final product, providing detailed structural information and quantification without the need for sample extraction.
Infrared (IR) and UV/Vis Spectroscopy: These techniques are valuable for monitoring specific functional groups and chromophores. For example, IR can track the formation of the phosphate ester bond, while UV/Vis can monitor species with distinct spectral features.
Ultra-High-Performance Liquid Chromatography (UHPLC): When coupled with the process, UHPLC provides high-resolution separation and quantification of the desired product, intermediates, and any impurities, offering a final quality check. chemrxiv.org
By implementing these advanced analytical methods, manufacturers can move from static, endpoint testing to dynamic, data-driven process control. This enhances understanding of the reaction kinetics and pathways, allows for immediate adjustments to maintain optimal conditions, and ultimately ensures the consistent quality of the final this compound intermediate. chemrxiv.org
Table 2: Application of Advanced Analytical Techniques in Prodrug Synthesis
| Analytical Technique | Application in Synthesis | Information Gained |
| Real-Time NMR | Monitoring reaction progress | Quantitative data on reactants, intermediates, and product concentration. chemrxiv.org |
| In-line IR Spectroscopy | Tracking functional group changes | Real-time information on the formation/disappearance of key chemical bonds. chemrxiv.org |
| In-line UV/Vis Spectroscopy | Quantifying chromophoric species | Concentration data for components that absorb UV or visible light. chemrxiv.org |
| Online UHPLC | Final product and impurity analysis | High-resolution separation for purity assessment and quantification. chemrxiv.org |
Computational Chemistry and Molecular Modeling Approaches
Computational tools offer powerful, predictive insights into the behavior of molecules like this compound at an atomic level, guiding rational design and minimizing the need for extensive empirical testing.
In Silico Prediction of Hydrolysis Rates and Metabolic Pathways
Predicting the stability of a prodrug in a biological environment is a significant challenge. Computational chemistry provides methods to estimate the rate of chemical reactions, such as the hydrolysis of phosphate esters. rsc.orgdtic.mil Quantum mechanics (QM) methods, like Density Functional Theory (DFT), can be used to model the reaction pathway of hydrolysis. rsc.org These calculations can determine the activation energies for different potential mechanisms (e.g., acid-catalyzed, base-catalyzed, or water-mediated hydrolysis), providing a theoretical estimate of the reaction rate. dtic.milepa.gov
Furthermore, these models can be extended to predict interactions with metabolizing enzymes. By modeling the prodrug within the active site of an enzyme, it is possible to understand the factors that facilitate or inhibit its cleavage. This in silico approach allows for the rapid screening of numerous potential prodrug candidates, prioritizing those with the most promising predicted hydrolysis profiles for synthesis and experimental testing.
Molecular Dynamics Simulations of Prodrug-Enzyme Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique can provide profound insights into the dynamic interactions between a prodrug like this compound and the enzymes responsible for its bioconversion, such as alkaline phosphatases. nih.govnih.gov
An MD simulation would typically involve:
System Setup: A 3D model of the target enzyme is placed in a simulated aqueous environment along with the this compound molecule.
Simulation: The forces between all atoms are calculated, and Newton's laws of motion are applied to simulate their movements over a timescale of nanoseconds to microseconds. mdpi.com
Analysis: The resulting trajectory is analyzed to understand key aspects of the interaction, including:
Binding Pose: How the prodrug orients itself within the enzyme's active site.
Conformational Changes: How the enzyme and the prodrug change shape upon binding. dovepress.com
Interaction Energy: Calculation of the binding free energy to quantify the strength of the interaction between the prodrug and specific amino acid residues in the active site. mdpi.com
Solvent Accessibility: How water molecules interact with the complex and participate in the hydrolysis reaction.
These simulations can reveal the specific amino acid residues that are critical for binding and catalysis, guiding the design of new prodrug variants with enhanced or modulated bioconversion rates. mdpi.comfrontiersin.org
Q & A
Q. How can Fosaprepitant Dibenzyl Ester be synthesized with high purity, and what analytical methods are critical for confirming its structural identity?
- Methodological Answer : Synthesis typically involves coupling reactions with dibenzyl chlorophosphate under anhydrous conditions, followed by catalytic hydrogenolysis to remove benzyl groups . For purity optimization, use Pd/C (2.5% w/w) with silica as a palladium scavenger to reduce residual metal content below detection limits . Structural confirmation requires a combination of ¹H/¹³C NMR (to verify ester linkages and aromatic protons) and HPLC-MS (to assess purity >99%). New compounds should include elemental analysis (C, H, N, P) and FT-IR to confirm functional groups (e.g., P=O stretches at 1250–1300 cm⁻¹) .
Q. What experimental parameters influence the stability of this compound in solution, and how should stability studies be designed?
- Methodological Answer : Stability depends on pH, temperature, and solvent polarity. Design accelerated stability studies under ICH guidelines:
- Test solutions in acetonitrile/water mixtures (50:50 v/v) at 25°C, 40°C, and 60°C.
- Monitor degradation via reverse-phase HPLC (C18 column, UV detection at 210 nm) at 0, 1, 2, and 4 weeks.
- Identify degradation products (e.g., free phosphoric acid) using LC-MS/MS . For non-aqueous stability, use Karl Fischer titration to ensure moisture levels <0.1% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis across different Pd-based catalysts?
- Methodological Answer : Contradictions often arise from differences in catalyst activation (e.g., Pd oxidation states) or solvent systems. To address this:
- Conduct controlled comparative studies using identical substrates (e.g., dibenzyl phosphate) under inert atmospheres (N₂/Ar).
- Characterize catalysts via XPS (to confirm Pd⁰ vs. Pd²⁺) and TEM (particle size distribution).
- Use kinetic modeling (e.g., pseudo-first-order plots) to isolate rate-limiting steps . Reference solvent polarity effects using the Kamlet-Taft parameters to correlate reaction rates with solvent hydrogen-bond acidity .
Q. What advanced computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model transition states and activation energies for reactions with amines or thiols. Key steps:
- Optimize geometries of this compound and nucleophiles.
- Calculate Fukui indices to identify electrophilic centers (e.g., phosphorus atom).
- Simulate solvent effects (e.g., DMSO, THF) using the SMD continuum model . Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .
Q. How should researchers design impurity profiling studies for this compound, particularly for dibenzyl alcohol and residual palladium?
- Methodological Answer :
- Dibenzyl Alcohol : Use headspace GC-MS with a DB-5 column (30 m × 0.25 mm) to detect volatile impurities. Calibrate against spiked standards (0.1–10 ppm).
- Residual Palladium : Employ ICP-MS with a detection limit of 0.1 ppb. Digest samples in HNO₃/HCl (3:1 v/v) and compare against NIST-traceable standards . For non-volatile phospho-organic impurities, apply HILIC chromatography coupled with charged aerosol detection .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for analyzing variability in this compound yield across batch syntheses?
- Methodological Answer : Apply multivariate analysis (MVA) to identify critical process parameters (CPPs):
- Use principal component analysis (PCA) to reduce variables (e.g., temperature, catalyst loading, stirring rate).
- Perform design of experiments (DoE) with a central composite design to model interactions between CPPs.
- Validate models via ANOVA (p < 0.05) and residual plots .
Q. How can researchers differentiate between mechanism-based inhibition and nonspecific binding when studying this compound’s enzymatic interactions?
- Methodological Answer :
- Perform time-dependent inhibition assays with pre-incubation of the enzyme (e.g., cytochrome P450 isoforms) and this compound.
- Use dialysis or dilution methods to assess reversibility.
- Confirm mechanism-based inhibition via LC-MS detection of covalent adducts and Kitz-Wilson plots to calculate kinact/KI ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
